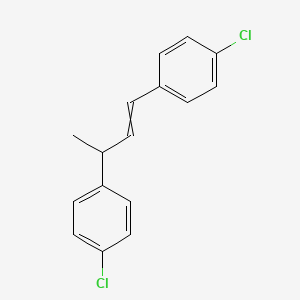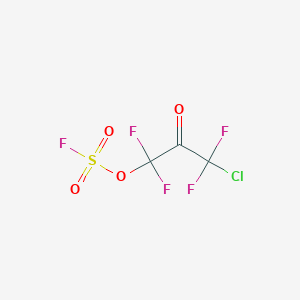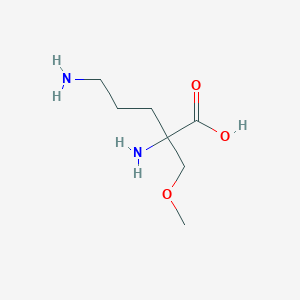
1,1'-(But-1-ene-1,3-diyl)bis(4-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two 4-chlorobenzene groups connected by a but-1-ene-1,3-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and but-1-ene-1,3-diyl derivatives.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A palladium-based catalyst is often employed to facilitate the coupling reaction between the 4-chlorobenzene and the but-1-ene-1,3-diyl linker.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzene groups to less reactive forms.
Substitution: The chlorine atoms in the 4-chlorobenzene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated products or other reduced forms.
Substitution: Products with substituted functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-ene-1,3-diyl)bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-iodobenzene): Similar structure but with iodine atoms instead of chlorine.
The uniqueness of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) lies in its specific reactivity and properties conferred by the chlorine atoms, which can influence its behavior in chemical and biological systems.
Propiedades
Número CAS |
108708-08-3 |
|---|---|
Fórmula molecular |
C16H14Cl2 |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
1-chloro-4-[3-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(14-6-10-16(18)11-7-14)2-3-13-4-8-15(17)9-5-13/h2-12H,1H3 |
Clave InChI |
ZFEYUKOFZMWPGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)


![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)





![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
